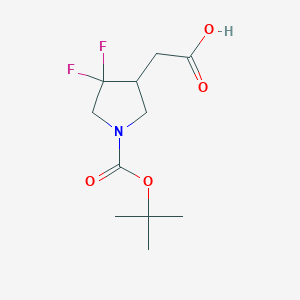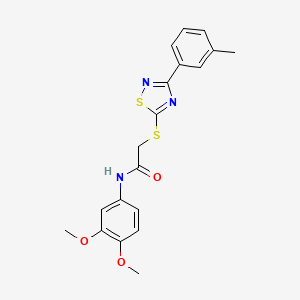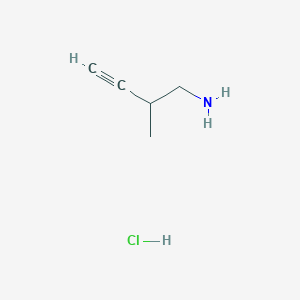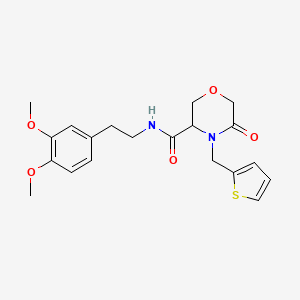
N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, commonly known as DMT, is a potent psychedelic drug that has been used for centuries in various traditional religious practices. DMT is a Schedule I controlled substance in the United States, meaning it is illegal to possess, manufacture, or distribute. Despite its legal status, DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects.
作用機序
DMT acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed that DMT's psychedelic effects are due to its ability to activate this receptor, leading to alterations in perception, mood, and thought processes. DMT also interacts with other neurotransmitter systems, including the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
DMT produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and thought processes. DMT has been shown to induce profound mystical experiences, including feelings of unity with the universe and encounters with spiritual entities.
実験室実験の利点と制限
The main advantage of studying DMT in the laboratory is its unique biochemical and physiological effects, which can provide valuable insights into the workings of the brain and consciousness. However, due to its illegal status, the synthesis and study of DMT are strictly regulated, making it difficult to conduct research in this area.
将来の方向性
There are many potential future directions for research on DMT, including further investigation into its therapeutic applications, exploration of its effects on brain activity and consciousness, and development of new synthetic methods for its production. Additionally, the study of DMT may provide valuable insights into the nature of consciousness and the workings of the brain.
合成法
DMT can be synthesized through various methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or the condensation of indole-3-acetaldehyde with N,N-dimethylformamide dimethyl acetal. However, due to its illegal status, the synthesis of DMT is strictly regulated and requires a specialized laboratory setting.
科学的研究の応用
DMT has been the subject of extensive scientific research due to its unique biochemical and physiological effects. Studies have shown that DMT can induce profound alterations in consciousness, including mystical experiences and feelings of unity with the universe. DMT has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-25-17-6-5-14(10-18(17)26-2)7-8-21-20(24)16-12-27-13-19(23)22(16)11-15-4-3-9-28-15/h3-6,9-10,16H,7-8,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCSCPWBKKAQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2COCC(=O)N2CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

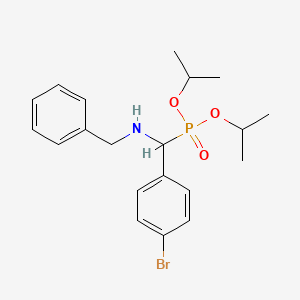

![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

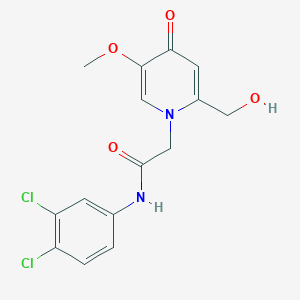

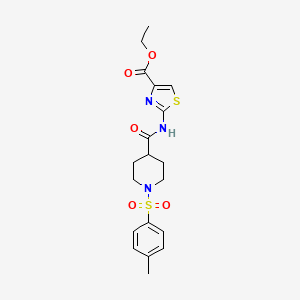

![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)
